molecular formula C19H27BrN2O2 B10801853 (1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone

(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B10801853
M. Wt: 395.3 g/mol
InChI Key: POCCWDXEMQOTQF-UHFFFAOYSA-N
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Description

(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a brominated methoxybenzyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methanone linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-methoxybenzyl bromide.

    Nucleophilic Substitution: The brominated intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to form 1-(5-bromo-2-methoxybenzyl)piperidine.

    Acylation: The final step involves the acylation of the piperidine derivative with piperidin-1-ylmethanone chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of (1-(5-bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.

    Biological Research: It is used as a tool compound to investigate the biological pathways and mechanisms involved in various diseases.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets such as neurotransmitter receptors and ion channels. The brominated methoxybenzyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests potential activity as a modulator of central nervous system functions.

Comparison with Similar Compounds

Similar Compounds

    (1-(2-Methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone: Lacks the bromine atom, resulting in different pharmacological properties.

    (1-(5-Bromo-2-hydroxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and biological activity.

    (1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(morpholin-4-yl)methanone: Substitutes the piperidine ring with a morpholine ring, leading to different binding affinities and pharmacological effects.

Uniqueness

The presence of both the brominated methoxybenzyl group and the dual piperidine rings in (1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone imparts unique chemical and biological properties. This combination enhances its potential as a lead compound in drug discovery and its versatility in various chemical reactions.

Properties

Molecular Formula

C19H27BrN2O2

Molecular Weight

395.3 g/mol

IUPAC Name

[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H27BrN2O2/c1-24-18-8-7-17(20)12-16(18)14-21-9-5-6-15(13-21)19(23)22-10-3-2-4-11-22/h7-8,12,15H,2-6,9-11,13-14H2,1H3

InChI Key

POCCWDXEMQOTQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3

Origin of Product

United States

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